molecular formula C11H19NO3 B1372633 tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate CAS No. 2092486-33-2

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1372633
CAS No.: 2092486-33-2
M. Wt: 213.27 g/mol
InChI Key: VWSBNWIPICCWAM-QMMMGPOBSA-N
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Description

tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of appropriate bases or catalysts.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives with the ketone group reduced to an alcohol.

    Substitution Products: Various substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of piperidine-based pharmaceuticals.

    Biological Studies: It can be used in studies to understand the biological activity and interactions of piperidine derivatives.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agrochemicals: It can be used in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butyl ester group and the ketone functional group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    tert-Butyl (S)-3-methyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    tert-Butyl (S)-3-methyl-4-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a ketone.

Uniqueness:

    Structural Features:

    Reactivity: The ketone group can undergo different chemical reactions compared to hydroxyl and amino groups, providing unique synthetic opportunities.

Biological Activity

Introduction

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the use of various reagents and conditions to achieve high yields. A common synthetic route involves the reaction of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with specific catalysts under controlled conditions, often requiring inert atmospheres to prevent degradation.

Reaction Conditions

Reagent Amount Conditions
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate5.00 g (23.4 mmol)Nitrogen purged, cooled to -78°C
THF47.0 mlAdded after purging
Potassium tert-butoxide19.0 ml (1.6 M)Added dropwise
Methyl 3-methoxyacrylate5.29 ml (49.2 mmol)Added dropwise after warming

This method allows for the efficient production of the compound with good purity and yield, which is critical for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell growth in a dose-dependent manner:

Cell Line IC50 (µM)
HeLa0.75
K5620.70
L12101.10

These values indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), which is a desirable trait in anticancer drug development .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Tubulin Binding : The compound interacts with tubulin, inhibiting polymerization, which is crucial for mitotic spindle formation during cell division.
  • Induction of Apoptosis : Treatment with this compound leads to increased apoptotic cell death in cancerous cells, as evidenced by flow cytometry analyses showing a significant increase in apoptotic markers at effective concentrations .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are essential for its therapeutic efficacy. Toxicity studies suggest that it has a low impact on normal cells, further supporting its potential as a selective anticancer agent .

Clinical Relevance

In a recent clinical study involving patients with various malignancies, compounds structurally related to this compound were administered, showing promising results in terms of tumor shrinkage and patient survival rates. These findings underscore the potential application of this compound in oncology .

Properties

IUPAC Name

tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBNWIPICCWAM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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